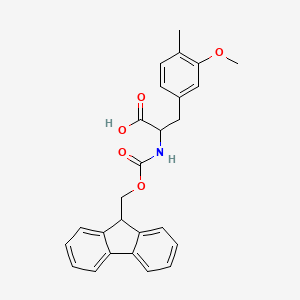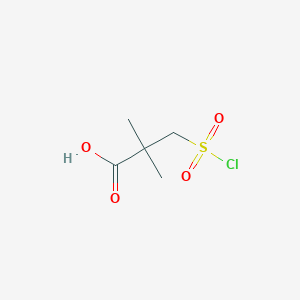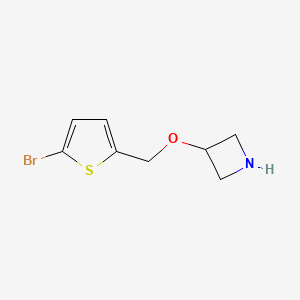![molecular formula C12H20F2N2O2 B13070924 tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the tert-butyl group: This step involves the protection of the amine group using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to enhance the performance of products in various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the structure enhance its binding affinity and specificity towards these targets. The spirocyclic core provides a rigid framework that facilitates precise interactions with the active sites of enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Comparison: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity compared to similar compounds. The spirocyclic structure provides a rigid framework that is beneficial in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H20F2N2O2 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16/h15H,4-8H2,1-3H3 |
Clé InChI |
KFGCSRAZCCHTRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


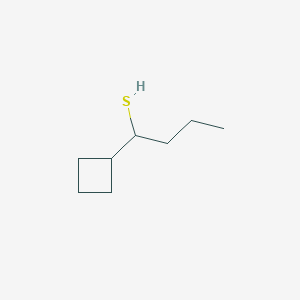

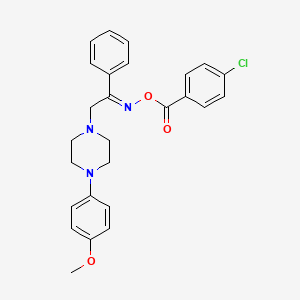
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
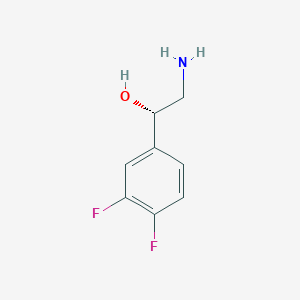
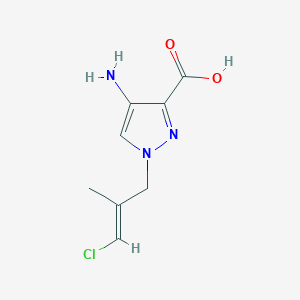
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
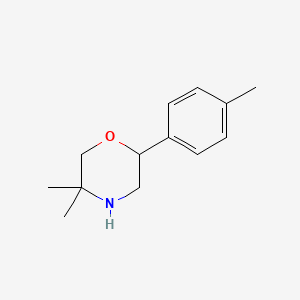
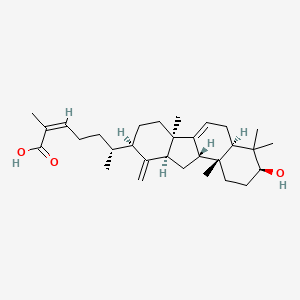
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
